3-Bromo-8-fluoro-4-hydroxyquinoline

Catalog No.
S984849
CAS No.
1065087-83-3
M.F
C9H5BrFNO
M. Wt
242.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-8-fluoro-4-hydroxyquinoline

CAS Number

1065087-83-3

Product Name

3-Bromo-8-fluoro-4-hydroxyquinoline

IUPAC Name

3-bromo-8-fluoro-1H-quinolin-4-one

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

InChI

InChI=1S/C9H5BrFNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13)

InChI Key

PXKSZDKDNPVFPM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)Br

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)Br

3-Bromo-8-fluoro-4-hydroxyquinoline is a chemical compound belonging to the class of halogenated quinolines, with the molecular formula C9H5BrFNOC_9H_5BrFNO and a molecular weight of approximately 242.04 g/mol. This compound features a quinoline backbone, which is characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of bromine and fluorine substituents, along with a hydroxyl group at the 4-position, contributes to its unique chemical properties and biological activities. It typically appears as a yellow crystalline solid, exhibiting sparing solubility in water while being soluble in organic solvents like ethanol and acetone.

The chemistry of 3-Bromo-8-fluoro-4-hydroxyquinoline involves various reactions typical of quinoline derivatives. Key reactions include:

  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-rich nature of the aromatic system. For instance, bromination can occur at positions on the quinoline ring.
  • Formation of Heterocycles: It can participate in cyclization reactions leading to the formation of various nitrogen-containing heterocycles.
  • Reactivity with Thiocyanogen: The compound can react with thiocyanogen, yielding derivatives that may exhibit distinct biological activities.

3-Bromo-8-fluoro-4-hydroxyquinoline has been studied for its significant biological activities:

  • Antibacterial Properties: It has demonstrated efficacy against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity: The compound shows potential against fungi such as Candida albicans.
  • Anticancer Effects: Research indicates that it possesses cytotoxic effects on various cancer cell lines, including those from breast and lung cancers. Its mechanisms include apoptosis induction and inhibition of cell proliferation .
  • Antiviral Activity: Preliminary studies suggest activity against viruses like hepatitis B virus and human immunodeficiency virus.

The synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline typically involves several steps:

  • Bromination of 8-Fluoroquinoline: This is carried out using bromine in the presence of an acid catalyst (e.g., hydrobromic acid), leading to the formation of an intermediate.
  • Subsequent Reactions: The intermediate can undergo further transformations, including reactions with fluorine gas or other fluorinating agents.
  • Characterization Techniques: The final product is characterized using spectroscopic methods such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm its structure and purity.

3-Bromo-8-fluoro-4-hydroxyquinoline finds applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it is explored as a lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Research: It serves as a precursor in synthesizing other nitrogen-containing heterocycles with potential pharmaceutical applications .

The interactions of 3-Bromo-8-fluoro-4-hydroxyquinoline with biological targets are an area of ongoing research. Studies have indicated that it may interact with various enzymes and receptors involved in cellular processes, contributing to its antimicrobial and anticancer effects. Detailed mechanistic studies are required to elucidate these interactions fully.

Similar Compounds

Several compounds share structural similarities with 3-Bromo-8-fluoro-4-hydroxyquinoline, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
8-HydroxyquinolineHydroxyl group at position 8Antimicrobial, anticancer
7-BromoquinolinBromine at position 7Antibacterial
5-FluoroquinolinFluorine at position 5Antiviral
4-HydroxyquinolineHydroxyl group at position 4Antifungal
6-Bromo-2-methylquinolineMethyl group at position 2, bromine at position 6Antimicrobial

These compounds are notable for their varied biological activities and potential applications in medicinal chemistry, highlighting the importance of structural modifications in enhancing efficacy .

XLogP3

2.6

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-Bromo-8-fluoroquinolin-4(1H)-one

Dates

Modify: 2023-08-16

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